Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloropyridinyl group, which is a pyridine ring with a chlorine atom attached .Scientific Research Applications
Synthesis Techniques
- Research has developed expedient routes and technologies for the synthesis of important intermediates, like pesticides chlorantraniliprole, using related chemical structures as starting materials. This includes optimized yields and simplified processes without solvents (Yeming Ju, 2014).
- Studies on the synthesis of highly functionalized tetrahydropyridines and pyrrolidines have shown that ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate and its analogs can be formed with complete regioselectivity and excellent yields. These processes involve [4 + 2] annulation with N-tosylimines or similar reactants, highlighting the compound's utility in organic synthesis (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Reactions and Derivatives
- Reaction studies have led to the selective formation of regioisomeric pyrazoles and pyrrolidines, indicating the versatility of this compound in synthesizing a diverse array of chemical structures under various conditions (E. I. Mikhed’kina, O. S. Bylina, I. I. Mel’nik, D. T. Kozhich, 2009).
Applications in Synthesis of Complex Compounds
- The compound has been used as a building block in the synthesis of complex molecules, including pyrrolidines and pyrazolines, with potential applications in pharmaceuticals and agrochemicals. This highlights its role in the creation of novel compounds with specific functionalities and structural features (Hu Yang, 2009).
Advanced Organic Synthesis and Material Science
- Research into the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related derivatives showcases the potential of this compound in the development of new libraries of pyrrole derivatives. These compounds have applications in advanced organic synthesis and potentially in the creation of new materials (Prativa B. S. Dawadi, J. Lugtenburg, 2011).
Properties
IUPAC Name |
ethyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-4-6-15(8-9)10-3-5-14-11(13)7-10/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUWFJJEHAPGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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